

# A Comparative Analysis of Tuberculin Skin Test (TST) Performance in Tuberculosis Diagnosis

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For over a century, the Tuberculin Skin Test (TST) has been a cornerstone in the diagnosis of *Mycobacterium tuberculosis* infection. However, with the advent of newer diagnostic modalities, a thorough statistical evaluation of its sensitivity and specificity is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the TST's performance against its primary alternatives, supported by experimental data and detailed methodologies.

## Performance Comparison of Diagnostic Tests for Tuberculosis

The diagnostic accuracy of the Tuberculin Skin Test is often compared with Interferon-Gamma Release Assays (IGRAs). The following table summarizes the sensitivity and specificity of the TST and two common IGRA tests, QuantiFERON-TB Gold In-Tube (QFT-GIT) and T-SPOT.TB. These values are pooled estimates from various studies and meta-analyses, reflecting a broad range of patient populations and settings.

Diagnostic Test	Sensitivity (95% CI)	Specificity (95% CI)	Key Considerations
Tuberculin Skin Test (TST)	72.4% (66.7% - 77.4%)[1]	79.3% (73.1% - 84.4%)[1]	Performance can be affected by BCG vaccination status, age, and immune competence.[2][3][4] Specificity is higher at a $\geq 15$ mm cut-off (88.8%), while sensitivity is higher at a $\geq 5$ mm cut-off (71.6%).[1]
Interferon-Gamma Release Assays (IGRAs) - Overall	78.9% (74.2% - 83.0%)[1]	85.7% (81.2% - 89.3%)[1]	Generally higher specificity than TST, especially in BCG-vaccinated populations.[2] Not affected by prior BCG vaccination.[3][5]
QuantiFERON-TB Gold In-Tube (QFT-GIT)	75% (61% - 86%)[6]	71% (62% - 86%)[6]	A commonly used IGRA.
T-SPOT.TB	90% (85% - 95%)[6]	77% (68% - 85%)[6]	Another widely used IGRA, which some studies suggest may have higher sensitivity than QFT-GIT.[1]

## Experimental Protocols

Accurate and consistent application of experimental protocols is paramount for reliable diagnostic outcomes. The methodologies for the TST and IGRAs are distinct and require specific procedures for administration, reading, and interpretation.

## Tuberculin Skin Test (TST) - Mantoux Method

The Mantoux method is the standard for administering the TST.<sup>[7]</sup>

### Administration:

- **Injection Site Selection:** The inner surface of the forearm is the preferred site.<sup>[8][9]</sup> The area should be clean and free of lesions or veins.<sup>[9][10]</sup>
- **Tuberculin Injection:** 0.1 ml of 5 Tuberculin Units (TU) of purified protein derivative (PPD) is injected intradermally.<sup>[8][9]</sup>
- **Wheal Formation:** A discrete, pale elevation of the skin (a wheal) 6-10 mm in diameter should form at the injection site.<sup>[10]</sup>

### Reading and Interpretation:

- **Timing:** The test reaction should be read between 48 and 72 hours after administration.<sup>[7][8]</sup>
- **Measurement:** The diameter of the induration (palpable, raised, hardened area) is measured across the forearm in millimeters. Erythema (redness) is not measured.<sup>[8]</sup>
- **Interpretation:** The interpretation of the result depends on the size of the induration and the individual's risk factors for TB infection.<sup>[3][7]</sup>
  - **≥5 mm:** Considered positive in individuals with HIV, recent contacts of TB cases, persons with fibrotic changes on chest radiograph consistent with prior TB, organ transplant recipients, and other immunosuppressed patients.<sup>[3]</sup>
  - **≥10 mm:** Considered positive in recent immigrants from high-prevalence countries, injection drug users, residents and employees of high-risk congregate settings, mycobacteriology laboratory personnel, and persons with clinical conditions that place them at high risk.
  - **≥15 mm:** Considered positive in any person with no known risk factors for TB.<sup>[1]</sup>

## Interferon-Gamma Release Assays (IGRAs)

IGRAs are in vitro blood tests that measure the T-cell release of interferon-gamma (IFN- $\gamma$ ) in response to stimulation by Mycobacterium tuberculosis-specific antigens.

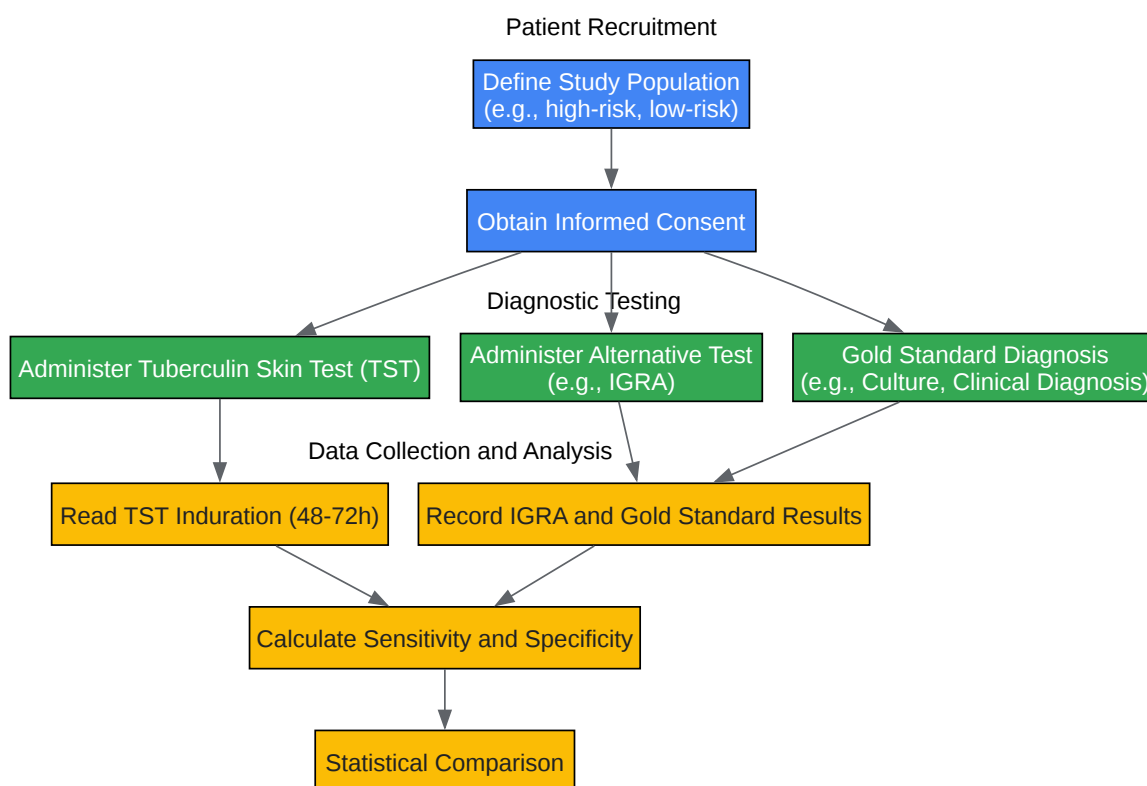
General Workflow:

- **Blood Collection:** A blood sample is collected from the patient.
- **Antigen Stimulation:** The blood is mixed with antigens specific to M. tuberculosis and controls.
- **Incubation:** The mixture is incubated to allow for IFN- $\gamma$  production by T-cells.
- **Measurement:** The amount of IFN- $\gamma$  is measured using an enzyme-linked immunosorbent assay (ELISA) or an enzyme-linked immunospot (ELISPOT) assay.
- **Interpretation:** The results are interpreted as positive, negative, or indeterminate based on the IFN- $\gamma$  response to the TB antigens compared to the controls.

## Visualizing Methodologies and Influencing Factors

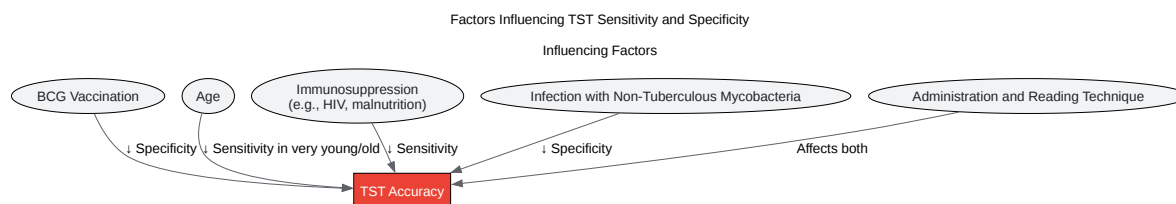
To better understand the experimental workflow and the factors influencing TST accuracy, the following diagrams are provided.

## Experimental Workflow for TST Sensitivity and Specificity Analysis



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Caption: Workflow for evaluating TST diagnostic accuracy.



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Caption: Factors impacting TST performance.

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